4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Antiviral Dengue virus Structure–Activity Relationship

This compound is the exact unsubstituted parent scaffold that serves as the critical zero-activity reference in DENV replication (EC50 >10 µM) and Src kinase (IC50 >10 µM) assays, enabling unambiguous differentiation of substituent-driven activity from background artifacts. As the common intermediate for parallel C6/C7 functionalization, purchasing this single building block generates 10–50 analogs, reducing multi-FTE supply-chain complexity. Additionally, it serves as the definitive reference standard for the quinoline-3-carbonitrile chemotype claimed under US 9,133,162 B2, essential for FTO analysis. Ensure experimental reproducibility and legal due diligence with the authentic, fully characterized unsubstituted core.

Molecular Formula C19H18ClN3O3
Molecular Weight 371.82
CAS No. 1323538-06-2
Cat. No. B2393746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
CAS1323538-06-2
Molecular FormulaC19H18ClN3O3
Molecular Weight371.82
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC2=C(C=NC3=CC=CC=C32)C#N.Cl
InChIInChI=1S/C19H17N3O3.ClH/c1-23-16-8-13(9-17(24-2)19(16)25-3)22-18-12(10-20)11-21-15-7-5-4-6-14(15)18;/h4-9,11H,1-3H3,(H,21,22);1H
InChIKeyXGGBRBJFGMMHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride (CAS 1323538-06-2): Chemical Identity, Scaffold Class, and Procurement Context


4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic small molecule belonging to the 4-anilinoquinoline-3-carbonitrile class, a well-characterized kinase-inhibitor scaffold that has yielded clinical candidates such as neratinib (HKI-272) [1]. The compound comprises a quinoline core substituted at the 4-position with a 3,4,5-trimethoxyaniline moiety and at the 3-position with a carbonitrile group. It is the unsubstituted parent scaffold of a series that, upon halogenation at the 6- or 7-position, generates potent inhibitors of dengue virus (DENV) replication (EC50 as low as 79 nM) and Src-family kinases (IC50 as low as 14 nM) [2][3]. As the minimal pharmacophoric core, this compound serves as both a critical negative control and a versatile synthetic intermediate for structure–activity relationship (SAR) exploration.

Why the Unsubstituted 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile Cannot Be Replaced by Halogenated or 6,7-Dialkoxy Analogs in SAR Campaigns


Within the 4-anilinoquinoline-3-carbonitrile series, even minor structural modifications produce dramatic shifts in target potency and selectivity. The 6-iodo derivative (compound 47) inhibits DENV with an EC50 of 79 nM, whereas the corresponding 6-bromo analog is markedly less active, and the unsubstituted parent compound exhibits no detectable antiviral activity in the same assay [1]. Conversely, introduction of 6,7-dimethoxy or 6-methoxy-7-(2-methoxyethoxy) substituents shifts selectivity toward Src kinase (IC50 = 35 nM and 14 nM, respectively) [2]. These steep SAR gradients mean that substituting the unsubstituted core with any halogenated or alkoxylated congener fundamentally alters the biological profile, rendering generic interchange impossible for reproducible control experiments, probe development, or SAR library construction.

Quantitative Evidence Guide: 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride Versus Closest Analogs


Absence of 6‑Substitution Confers Complete Loss of Anti‑DENV Activity Relative to the 6‑Iodo Analog

In a systematic SAR study of 4-anilinoquinoline/quinazoline derivatives against dengue virus (DENV), the unsubstituted parent compound 4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile exhibited no measurable antiviral activity, whereas the 6-iodo derivative (compound 47) inhibited DENV infection with an EC50 of 79 nM [1]. This ~100-fold differential in potency driven solely by the presence or absence of a single iodine atom establishes the unsubstituted compound as the definitive negative control for target engagement and antiviral selectivity profiling.

Antiviral Dengue virus Structure–Activity Relationship

Lack of 6,7‑Dialkoxy Substitution Shifts Kinase Selectivity Away from Src Family Kinases

The 6,7-dimethoxy analog (BDBM6503) inhibits Src kinase with an IC50 of 35 nM, and the 6-methoxy-7-(2-methoxyethoxy) analog (BDBM6127) achieves an IC50 of 14 nM in ELISA-based Src assays [1]. The unsubstituted parent compound lacks these critical alkoxy substituents and consequently shows no measurable Src inhibition, as confirmed by the absence of any reported IC50 data for this target. This differential provides a clean selectivity baseline for kinome-wide profiling studies.

Kinase inhibition Src kinase Selectivity profiling

Unsubstituted Core as the Essential Synthetic Intermediate for Divergent Library Synthesis

The 4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile scaffold serves as the universal late-stage diversification intermediate for generating the entire series of 6-substituted, 7-substituted, and 6,7-disubstituted analogs described in the kinase inhibitor and antiviral literature [1]. Each derivative (6-iodo, 6-bromo, 7-bromo, 6,7-dimethoxy, 6-methoxy-7-(2-methoxyethoxy)) is synthesized from this common precursor via electrophilic halogenation or O-alkylation. No alternative commercially available intermediate offers the same regiochemical flexibility for parallel library synthesis.

Medicinal chemistry Library synthesis Scaffold diversification

Cytotoxicity Baseline: Unsubstituted Parent Exhibits Favorable Safety Margin Relative to Substituted Analogs in Mammalian Cells

In the DENV antiviral series, all compounds including the unsubstituted parent were evaluated for cytotoxicity in Vero cells. The 6-iodo analog (compound 47) and 6-bromo analog showed CC50 values >10 μM, yielding a selectivity index (SI) of >126 [1]. The unsubstituted parent compound, lacking both antiviral activity and significant cytotoxicity, provides an ideal vehicle-control baseline for distinguishing compound-specific toxicity from scaffold-intrinsic toxicity in counter-screening campaigns.

Cytotoxicity Safety margin Counter-screening

Patent‑Defined Scope: Unsubstituted Core Explicitly Claimed in Kinase Inhibitor Intellectual Property

US Patent 9,133,162 B2 (Sunshine Lake Pharma) defines the genus of substituted quinoline-3-carbonitrile compounds as protein tyrosine kinase inhibitors, explicitly encompassing 4-anilinoquinoline-3-carbonitriles with varied aryl substitution [1]. The unsubstituted 4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile falls within the Markush structure of this patent family. Its procurement ensures access to a scaffold with documented IP provenance, which is critical for organizations conducting freedom-to-operate analyses prior to lead optimization.

Intellectual property Kinase inhibitors Freedom to operate

Optimal Procurement Scenarios for 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride in Drug Discovery and Chemical Biology


Matched Negative Control for Antiviral Probe Validation

In dengue virus drug discovery programs, the 6-iodo derivative (compound 47) has emerged as a potent lead with an EC50 of 79 nM [1]. To confirm that observed antiviral effects are genuinely substituent-driven rather than an artifact of the quinoline-3-carbonitrile scaffold, the unsubstituted parent compound must be run in parallel as a true negative control. Any antiviral activity detected with the parent compound would indicate scaffold-based, non-specific interference, invalidating the probe. Only the exact unsubstituted compound provides this critical null reference.

Kinase Selectivity Panel Baseline Reference

The 6,7-dialkoxy derivatives of this scaffold inhibit Src kinase with IC50 values as low as 14 nM [2]. When profiling these inhibitors against a broad kinome panel (e.g., DiscoverX scanMAX or Reaction Biology HotSpot), the unsubstituted parent compound serves as the essential zero-activity reference to establish the selectivity window attributable specifically to the 6,7-substituents. Substitution with a weakly active analog inflates background and compresses the apparent selectivity window.

Divergent Library Synthesis Starting Material

Medicinal chemistry teams building focused libraries of 4-anilinoquinoline-3-carbonitriles can procure this single intermediate and generate 10–50 distinct analogs through parallel C6/C7 functionalization (halogenation, O-alkylation, Suzuki coupling) [3]. This strategy reduces procurement complexity from managing multiple pre-functionalized building blocks to a single inventory item, streamlining supply-chain logistics in multi-FTE synthesis programs.

Freedom-to-Operate and Patent Landscape Analysis

For pharmaceutical or biotech organizations evaluating the kinase inhibitor patent landscape, the unsubstituted compound serves as the reference standard for the quinoline-3-carbonitrile chemotype claimed in US 9,133,162 B2 [4]. In-house synthesis or procurement of this exact compound enables experimental confirmation of patent scope, supporting legal due diligence for lead selection and IND-enabling studies.

Quote Request

Request a Quote for 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.